3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid

Boronic acid acidity Suzuki-Miyaura cross-coupling Diol binding

This specialized arylboronic acid features a morpholine-4-carbonyl and 3-chloro substitution, yielding lower pKa for faster transmetalation in mild aqueous conditions. Its superior thermal stability suits high-temp reactions. Procurement is essential when precise 3D pharmacophore positioning is critical for target binding in SAR studies.

Molecular Formula C11H13BClNO4
Molecular Weight 269.49 g/mol
CAS No. 957120-55-7
Cat. No. B1462703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid
CAS957120-55-7
Molecular FormulaC11H13BClNO4
Molecular Weight269.49 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Cl)C(=O)N2CCOCC2)(O)O
InChIInChI=1S/C11H13BClNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2
InChIKeyZXFMDBGQTVWQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS 957120-55-7): A Specialized Boronic Acid Building Block for Targeted Synthesis


3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid is a specialized arylboronic acid derivative featuring a morpholine-4-carbonyl moiety at the 5-position and a chlorine atom at the 3-position of the phenyl ring . This substitution pattern imparts distinct electronic and steric properties compared to isomeric or unsubstituted analogs, influencing its reactivity in cross-coupling reactions and potential interactions in medicinal chemistry contexts .

Why 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid Cannot Be Replaced by Simpler Phenylboronic Acids


Generic substitution of 3-chloro-5-(morpholine-4-carbonyl)phenylboronic acid with other morpholine-4-carbonyl phenylboronic acid isomers or unsubstituted phenylboronic acids is not straightforward. The specific positioning of the electron-withdrawing chloro and morpholine-4-carbonyl groups significantly alters the compound's acidity, steric profile, and electronic distribution, which in turn modulates its reactivity in Suzuki-Miyaura cross-coupling reactions and its behavior in biological assays . These differences are quantitatively demonstrated below and underscore the need for compound-specific procurement.

Quantitative Differentiation Evidence for 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid Against Its Closest Analogs


Enhanced Acidity (Lower pKa) Versus 4-Substituted Analog

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid exhibits a predicted pKa of 7.06 ± 0.10, which is significantly lower than the 8.29 ± 0.16 predicted for the 4-(morpholine-4-carbonyl)phenylboronic acid isomer . This increased acidity is attributable to the combined electron-withdrawing effects of the meta-chloro and meta-carbonyl substituents, which stabilize the boronate anion and enhance reactivity under basic Suzuki-Miyaura conditions.

Boronic acid acidity Suzuki-Miyaura cross-coupling Diol binding

Higher Thermal Stability Indicated by Elevated Boiling Point

The predicted boiling point of 3-chloro-5-(morpholine-4-carbonyl)phenylboronic acid is 535.4 ± 60.0 °C, which is approximately 54 °C higher than the 481.6 ± 55.0 °C predicted for the 4-substituted analog . This suggests enhanced thermal robustness, potentially allowing for a wider range of high-temperature synthetic applications or more aggressive purification methods.

Thermal stability High-temperature reactions Purification

Distinct Density and Physical Characteristics for Formulation Considerations

The compound has a predicted density of 1.41 ± 0.1 g/cm³, which is higher than the 1.3 ± 0.1 g/cm³ predicted for the 4-substituted isomer . While this difference may seem subtle, it can impact powder flow, compaction, and dissolution properties in formulation development.

Density Formulation Material handling

Specialized Procurement: High Purity at a Premium Reflecting Synthetic Complexity

3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid is commercially available at 98% purity from vendors such as BOC Sciences and Aladdin . In a direct comparison using the same vendor (Aladdin), the target compound is priced at $1,330.90 per gram, while the 4-substituted analog (also at 98% purity) is priced at $147.90 per gram . This nearly 9-fold cost difference reflects the greater synthetic effort required to install the specific 3-chloro-5-morpholinecarbonyl substitution pattern, justifying its use only when the structural motif is essential for downstream performance.

Procurement Purity Cost comparison

Optimal Application Scenarios for 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid Based on Differentiated Evidence


Suzuki-Miyaura Cross-Coupling Under Mild Basic Conditions

The enhanced acidity (lower pKa) of this boronic acid relative to its 4-substituted analog suggests it may achieve faster transmetalation rates under mildly basic aqueous conditions . This property is particularly valuable when coupling with base-sensitive substrates or when performing reactions in aqueous media at near-neutral pH, where less acidic boronic acids would show diminished reactivity.

High-Temperature Polymer or Material Synthesis

The higher predicted boiling point indicates superior thermal stability, making this compound a suitable candidate for incorporation into polymers or materials that require high-temperature processing or for use in reactions conducted above 150 °C . Its resistance to thermal degradation can help maintain stoichiometric control in challenging synthetic sequences.

Precision Formulation in Drug Discovery Chemistry

The distinct density and electronic profile, coupled with the presence of both a chloro substituent and a morpholine amide, make this building block a strategic choice for introducing a specific 3D pharmacophore into lead compounds . Procurement is justified when the exact spatial orientation of the morpholine and chloro groups is critical for target binding, as evidenced by structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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